molecular formula C13H7Cl6O3PS B14640018 Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester CAS No. 56201-37-7

Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester

Cat. No.: B14640018
CAS No.: 56201-37-7
M. Wt: 486.9 g/mol
InChI Key: ACVLAMDDCNEKCJ-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely used in various industrial and agricultural applications. This compound is characterized by the presence of a phosphorothioate group, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

The synthesis of Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester involves several steps. One common method includes the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2,4,5-trichlorophenol . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphorothioate oxides, while substitution reactions can result in the replacement of the ester groups with other functional groups.

Comparison with Similar Compounds

Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester can be compared with other similar organophosphorus compounds, such as Phosphorodithioic acid, O,O-diethyl ester and Phosphorothioic acid, O,O,S-trimethyl ester . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific ester groups and the presence of multiple chlorine atoms, which contribute to its distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique structure and reactivity make it valuable for research and industrial purposes

Properties

CAS No.

56201-37-7

Molecular Formula

C13H7Cl6O3PS

Molecular Weight

486.9 g/mol

IUPAC Name

methoxy-sulfanylidene-bis(2,4,5-trichlorophenoxy)-λ5-phosphane

InChI

InChI=1S/C13H7Cl6O3PS/c1-20-23(24,21-12-4-8(16)6(14)2-10(12)18)22-13-5-9(17)7(15)3-11(13)19/h2-5H,1H3

InChI Key

ACVLAMDDCNEKCJ-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(OC1=CC(=C(C=C1Cl)Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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